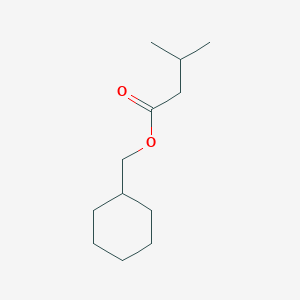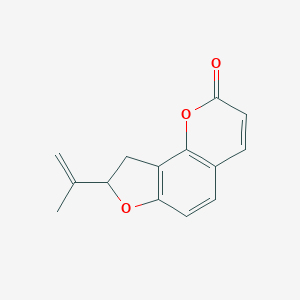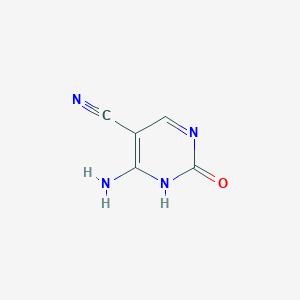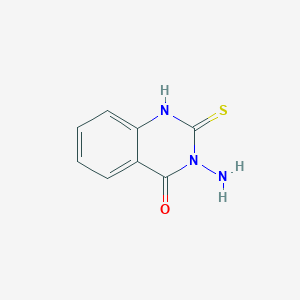
3-Methylcyclopentanol
Overview
Description
3-Methylcyclopentanol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is a clear colorless liquid .
Synthesis Analysis
3-Methylcyclopentanol has been used in the synthesis of pentacycloalkoxy-substituted phosphazenes and 3-methyl cyclopentylbromide .Molecular Structure Analysis
The molecular structure of 3-Methylcyclopentanol can be represented as CH3C5H8OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-Methylcyclopentanol has a density of 0.9±0.1 g/cm3, a boiling point of 146.9±8.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 44.7±6.0 kJ/mol and a flash point of 55.0±0.0 °C . The index of refraction is 1.468 . It has 1 H bond acceptor, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Synthesis of Other Compounds
3-Methylcyclopentanol can be used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of pentacycloalkoxy-substituted phosphazenes .
Study of Thermophysical Properties
The thermophysical properties of 3-Methylcyclopentanol have been critically evaluated, suggesting its use in scientific research related to these properties .
Production of 3-Methylcyclopentylbromide
3-Methylcyclopentanol can be used in the production of 3-methyl cyclopentylbromide .
Safety and Hazards
3-Methylcyclopentanol is classified as a flammable liquid (Category 3), and it has a hazard statement H226 indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment . In case of skin contact, it is advised to wash off with soap and plenty of water .
properties
IUPAC Name |
3-methylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALHWXMCIRWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864853 | |
| Record name | 3-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopentanol | |
CAS RN |
18729-48-1 | |
| Record name | 3-Methylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentanol, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018729481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentanol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Methylcyclopentanol behave during catalytic dehydrogenation?
A1: [] 3-Methylcyclopentanol, when present as an impurity in cyclohexanol during catalytic dehydrogenation, undergoes transformation to 2- and 3-methylcyclopentanone. This reaction is significant in the context of ε-caprolactam production, where these methylcyclopentanones can ultimately lead to undesirable δ-valerolactam impurities. The presence of copper oxide-based catalysts is known to facilitate this conversion.
Q2: Can 3-Methylcyclopentanol be used to synthesize cycloalkoxy-linear phosphazenes?
A2: [] Yes, 3-Methylcyclopentanol reacts with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3P=N--P(O)Cl2) to produce a pentacycloalkoxy-substituted phosphazene. This reaction involves the sodium salt of 3-Methylcyclopentanol.
Q3: What is the structural characterization of 3-Methylcyclopentanol?
A3: While the provided papers do not explicitly state the molecular formula or weight, they do mention the use of techniques like IR, 1H NMR, 13C NMR, 31P NMR, and mass spectroscopy to characterize the products of reactions involving 3-Methylcyclopentanol. [] These spectroscopic methods are routinely employed to elucidate the structure of organic compounds, including 3-Methylcyclopentanol.
Q4: Are there different isomers of 3-Methylcyclopentanol and how do their properties differ?
A4: [] Yes, 3-Methylcyclopentanol exists as cis and trans isomers. Research has been conducted to understand the steric effects associated with these isomers. This implies that their reactivity and physical properties may differ based on the spatial arrangement of the methyl group relative to the hydroxyl group on the cyclopentane ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



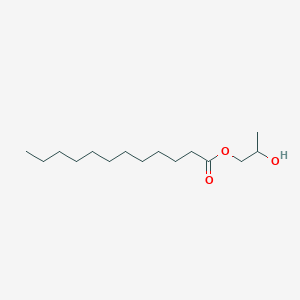
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)

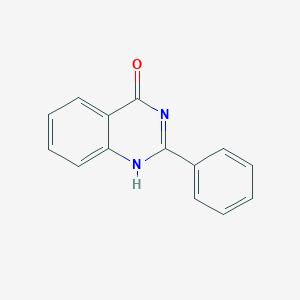

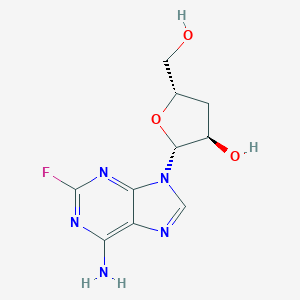

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
